molecular formula C15H19N3O2 B13937574 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-45-0

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13937574
CAS No.: 55228-45-0
M. Wt: 273.33 g/mol
InChI Key: VEPQYQGORPXCGU-UHFFFAOYSA-N
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Description

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with butoxy and methyl substituents. One common method includes the reaction of pyrazole-3-carboxylic acid with butyl bromide in the presence of a base, followed by methylation using methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
  • 5-Butoxy-1-phenyl-1H-pyrazole-3-carboxamide
  • N-methyl-1-phenyl-1H-pyrazole-3,4-dicarboxamide

Uniqueness

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique butoxy and methyl substituents, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

55228-45-0

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-butoxy-N-methyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-3-4-10-20-14-11-13(15(19)16-2)17-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19)

InChI Key

VEPQYQGORPXCGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NC

Origin of Product

United States

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